(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one
CAS No.: 32384-65-9
Cat. No.: VC21345249
Molecular Formula: C18H42O6Si4
Molecular Weight: 466.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 32384-65-9 |
---|---|
Molecular Formula | C18H42O6Si4 |
Molecular Weight | 466.9 g/mol |
IUPAC Name | (3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one |
Standard InChI | InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1 |
Standard InChI Key | VNGTZLYNGGLPIZ-WCXIOVBPSA-N |
Isomeric SMILES | C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES | C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Chemical Identity and Nomenclature
The compound (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one represents a modified carbohydrate structure with specific stereochemistry indicated by the (3R,4S,5R,6R) designation. This complex organic molecule is cataloged in chemical databases with several identifiers that facilitate its tracking and study in scientific literature.
The compound is primarily identified by the CAS registry number 32384-65-9, though some sources also reference 32469-28-6 as an alternative identifier . This discrepancy might result from different registration methods or historical cataloging variations across chemical databases. The definitive molecular formula is C₁₈H₄₂O₆Si₄, reflecting its composition of 18 carbon atoms, 42 hydrogen atoms, 6 oxygen atoms, and 4 silicon atoms .
In scientific literature and commercial catalogs, this compound is known by several synonyms, with 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone being among the most commonly used alternative names . Other recognized nomenclature variations include (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one and 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone . These naming conventions highlight both its structural characteristics and its derivation from D-gluconolactone.
Structural Characteristics and Properties
Molecular Structure
The structure of this compound is characterized by a tetrahydropyran-2-one (lactone) ring system that forms the core scaffold. This lactone structure is derived from D-gluconic acid, with the cyclic ester formation creating a six-membered ring . The stereochemistry designated by (3R,4S,5R,6R) is critical for its biological activity and applications in pharmaceutical synthesis.
The most distinguishing feature of this molecule is the presence of four trimethylsilyl (TMS) groups attached to oxygen atoms at positions 2, 3, 4, and 6 of the gluconolactone structure . These TMS groups are bulky silyl ethers that serve as protective groups for the hydroxyl functionalities of the parent gluconolactone. The strategic placement of these silyl groups significantly alters the compound's physicochemical properties while maintaining the core stereochemistry of the carbohydrate backbone.
Physical and Chemical Properties
This silylated gluconolactone derivative exists as a pale yellow oil under standard conditions, a physical state that facilitates its handling in laboratory settings and incorporation into synthetic procedures . The attachment of trimethylsilyl groups dramatically changes the compound's properties compared to unprotected gluconolactone.
The key physicochemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₈H₄₂O₆Si₄ |
Molecular Weight | 466.86 g/mol |
Exact Mass | 466.206 |
Physical State | Pale yellow oil |
Boiling Point | 417.2 ± 45.0 °C |
Polar Surface Area (PSA) | 63.22 |
LogP | 4.4236 |
The relatively high boiling point (417.2 ± 45.0 °C) indicates significant thermal stability, which is advantageous for reactions requiring elevated temperatures. The LogP value of approximately 4.42 suggests considerable lipophilicity , contributing to its solubility in organic solvents rather than aqueous media.
The trimethylsilyl groups enhance the compound's stability and hydrophobicity while reducing its polarity . This modification makes the compound more amenable to gas chromatography and mass spectrometry analysis by increasing its volatility compared to the parent gluconolactone . The reduced polarity and increased volatility are particularly valuable for analytical applications involving carbohydrate derivatives.
The silyl ethers in this compound demonstrate selective reactivity, remaining stable under neutral and basic conditions but susceptible to cleavage under specific acidic conditions or in the presence of fluoride ions. This controlled reactivity profile is essential for its applications as a protecting group in organic synthesis.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one has historically been accomplished through two primary routes, both utilizing D-gluconolactone as the starting material.
The first conventional method involves the reaction of D-gluconolactone with trimethylsilyl chloride in the presence of an acid-binding agent . This approach requires careful control of pH conditions and typically produces the desired product along with various by-products that necessitate purification. While effective, this method has been criticized for its relatively low atom economy and potential environmental concerns due to waste generation .
The second traditional approach employs the reaction between D-gluconolactone and hexamethyldisilazane in refluxing dichloromethane . This method offers advantages in terms of reaction efficiency but presents drawbacks related to the large quantities of hexamethyldisilazane required and the environmental concerns associated with dichloromethane, a volatile chlorinated solvent .
Modern Synthetic Innovations
Recent advancements in synthetic methodology have led to more efficient and environmentally friendly approaches for producing this silylated gluconolactone derivative.
A notable innovation involves performing the reaction in ionic liquids rather than conventional organic solvents. This approach entails reacting D-gluconolactone with hexamethyldisilazane in an ionic liquid at standard pressure, followed by removing the ionic liquid through reduced-pressure distillation to obtain the desired product . The ionic liquids employed in this method feature alkyl imidazolium cations paired with anions such as hexafluorophosphate, tetrafluoroborate, tetrachloroaluminate, or chloride ion .
This ionic liquid-based approach offers several advantages over traditional methods, including milder reaction conditions, potential for solvent recycling, and reduced environmental impact. The method aligns with green chemistry principles by reducing the use of volatile organic solvents and hazardous reagents, representing an important step toward more sustainable production of this valuable intermediate.
Applications and Uses
Role in Organic Synthesis
The compound serves multiple functions in organic synthesis, primarily as a protecting group and as a versatile building block for more complex structures. Its trimethylsilyl groups effectively protect the hydroxyl functionalities of the gluconolactone structure, allowing selective chemical transformations at other positions of the molecule. This selective reactivity is essential in multi-step syntheses where different functional groups must be manipulated in a controlled sequence.
In analytical chemistry, this silylated derivative facilitates the analysis of carbohydrates using gas chromatography and mass spectrometry . The trimethylsilyl groups enhance the compound's compatibility with these analytical techniques by reducing polarity and increasing volatility, enabling more effective separation and detection of glucose-based structures in complex mixtures.
The compound also functions as a chiral synthon in asymmetric synthesis, where its well-defined stereochemistry provides a foundation for constructing more complex chiral molecules with specific three-dimensional arrangements. This stereochemical control is particularly valuable in pharmaceutical synthesis, where spatial arrangement often determines biological activity.
Pharmaceutical Applications
The most significant application of (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one lies in pharmaceutical development, particularly in the synthesis of medications for type 2 diabetes.
This compound serves as a key intermediate in the preparation of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of antidiabetic medications that reduce blood glucose levels by preventing glucose reabsorption in the kidneys . Specifically, it has been employed in the synthesis of several approved SGLT2 inhibitors, including:
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Dapagliflozin ((1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol), which functions as a sodium-dependent glucose transporter inhibitor for treating type 2 diabetes
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Empagliflozin, a novel and selective sodium glucose co-transporter-2 inhibitor
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Canagliflozin, another sodium glucose co-transporter-2 inhibitor
The compound also finds application as a reagent in the synthesis of trans-cyclohexane-bearing C-glucose derivatives that function as sodium glucose co-transporter 2 inhibitors . Its role in enabling the synthesis of these medications underscores its indirect but crucial contribution to modern healthcare.
The stereochemistry of the compound is particularly important in these pharmaceutical applications, as it influences the spatial arrangement of functional groups in the final drug molecules, affecting their binding to target proteins and, consequently, their therapeutic efficacy.
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